4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine
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Overview
Description
4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine is a fluorinated organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 4th position of the piperidine ring and an oxan-4-ylmethyl group attached to the nitrogen atom. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine typically involves the fluorination of piperidine derivatives. One common method is the electrophilic fluorination using reagents such as SelectfluorTM in acetonitrile. The reaction is carried out under controlled conditions, often involving microwave irradiation at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of fluorinating agents and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylpiperidine: A similar compound with a methyl group instead of the oxan-4-ylmethyl group.
Difluoro(pyridinyl)methyl]phosphonates: Compounds with similar fluorinated structures but different functional groups.
Uniqueness
4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine is unique due to the presence of the oxan-4-ylmethyl group, which can impart distinct chemical and biological properties compared to other fluorinated piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,4-difluoro-1-(oxan-4-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c12-11(13)3-5-14(6-4-11)9-10-1-7-15-8-2-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRUGKCUYURTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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